N-(1-甲基哌啶-4-基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

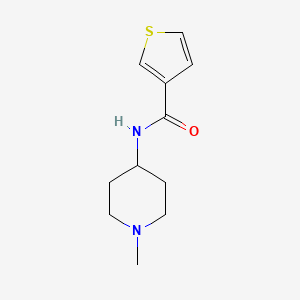

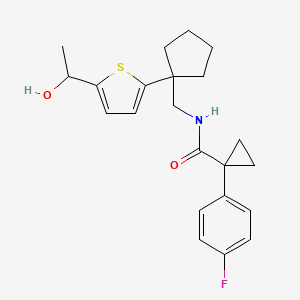

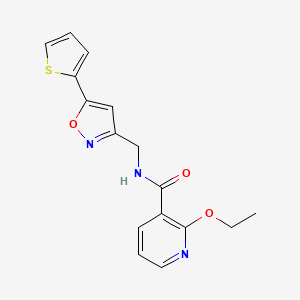

The compound N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound consisting of a five-membered ring containing four carbon atoms and one sulfur atom. The compound is further modified with a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This particular compound is not directly mentioned in the provided papers, but its structure is related to the various thiophene derivatives that have been synthesized and studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves the reaction of thiophene-based compounds with various organic reagents. For example, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents, as described in one of the studies . The synthesis process is usually followed by characterization using techniques such as IR, 1H NMR, MS spectral data, and elemental analysis to confirm the structures of the newly synthesized compounds .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using various analytical techniques. For instance, single crystal X-ray diffraction was used to characterize the structure of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, revealing its crystallization in the monoclinic crystal system . Similarly, X-ray diffraction, spectroscopic techniques, and elemental analyses were employed to characterize the structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide .

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions, depending on their functional groups and substituents. The papers provided do not detail specific reactions for N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide, but they do discuss the reactivity of related compounds. For example, the reactivity of thiophene derivatives with various reagents to produce compounds with potential biological activities is a common theme .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the crystalline structure, as well as the intra- and intermolecular hydrogen bonds, can affect the compound's stability and solubility . The antioxidant and anticancer activities of some thiophene derivatives have been studied, indicating that these compounds can have significant biological effects . Additionally, the antimicrobial activity of certain thiophene derivatives has been investigated, showing effectiveness against various microorganisms .

科学研究应用

抗癌活性:Shareef 等人 (2016 年) 的研究合成了噻吩-2-甲醛的衍生物,这些衍生物表现出显着的抗癌特性。这些化合物毒性较小,并显示出有希望的结合特性和药代动力学机制。

分子内狄尔斯-阿尔德反应:Himbert 等人 (1990 年) 的研究探讨了 N-(2-噻吩基)丙二烯甲酰胺如何经历分子内狄尔斯-阿尔德反应。在此过程中,噻吩核可以充当二烯或亲二烯体,展示其多功能的化学性质。

抗菌和抗肿瘤活性:Yeşilkaynak (2016 年) 的一项研究发现,某些噻吩-2-甲酰胺衍生物及其金属配合物表现出抗菌和抗氧化活性。还评估了这些化合物在乳腺癌细胞中的抗癌作用。

脱芳构重排:Clayden 等人 (2004 年) 的工作研究了带有烯丙基或苄基取代基的噻吩-3-甲酰胺的脱芳环化。这些重排产生了吡咯啉酮、氮杂菲酮或部分饱和的氮杂菲噻吩。

抗菌活性:Çakmak 等人 (2022 年) 的一项研究合成了 N-(噻吩-2-基甲基)噻吩-2-甲酰胺并研究了其抗菌活性。该研究还利用分子对接技术来了解与肺癌蛋白结合的性质。

胆碱酯酶抑制:Kausar 等人 (2021 年) 的研究设计并合成了噻吩-2-甲酰胺席夫碱衍生物,探索了它们作为胆碱酯酶抑制剂的潜力。这种活性与阿尔茨海默病等疾病的治疗有关。

金属有机骨架的功能化:Wang 等人 (2016 年) 的一项研究展示了用含有甲基取代的噻吩并[2,3-b]噻吩基团的二羧酸配体对微孔镧系金属有机骨架进行功能化。这些骨架表现出传感活性并具有独特的磁性。

癌症化学耐药和血管生成抑制:Mudududdla 等人 (2015 年) 探索了与 N-(1-甲基哌啶-4-基)噻吩-3-甲酰胺在结构上相关的化合物,以了解其通过抑制血管生成和 P-糖蛋白外排泵活性来克服癌症化学耐药的潜力。这项研究突出了这些化合物在癌症治疗中的治疗潜力。

安全和危害

作用机制

Target of Action

The primary target of N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the innate immune system’s pathogen-recognition pathways .

Mode of Action

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding is incompatible with the binding of TASL, an immune adapter, on the cytoplasmic side . This interaction leads to the degradation of TASL .

Biochemical Pathways

The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it interrupts this pathway and prevents downstream proinflammatory responses .

Pharmacokinetics

Compounds with a piperidine moiety, like this one, are known to show a wide variety of biological activities . They are extensively used in drug design due to their versatile synthetic applicability .

Result of Action

The result of the compound’s action is the prevention of downstream proinflammatory responses . This is achieved by interrupting the TLR7/8-IRF5 signaling pathway , which is associated with multiple autoimmune disorders .

属性

IUPAC Name |

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-13-5-2-10(3-6-13)12-11(14)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLJGBMHASEKBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)

![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)